molecular formula C10H9F3O3 B8229665 3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid

3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B8229665
M. Wt: 234.17 g/mol
InChI Key: VEDSQEKMXYOZFA-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid core, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoroethoxy group can influence the compound’s binding affinity and reactivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: This compound shares a similar trifluoroethoxy group but differs in the presence of a chloro and methanesulfonyl group.

    5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: This compound has a methoxy group instead of a methyl group, leading to different chemical properties.

Uniqueness

3-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-7(9(14)15)4-8(3-6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSQEKMXYOZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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